molecular formula C22H17F3N2O3S2 B15099518 C22H17F3N2O3S2

C22H17F3N2O3S2

Cat. No.: B15099518
M. Wt: 478.5 g/mol
InChI Key: FJKIPZWNDXQKBD-UHFFFAOYSA-N
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Description

. This compound is a heterocyclic organic molecule that contains both isoxazole and thiazole rings, which are known for their significant biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole typically involves multiple steps, including cyclization reactions. One common method involves the use of metal-free synthetic routes to create the isoxazole ring . The reaction conditions often require specific catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole: has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole and thiazole derivatives, such as:

Uniqueness

The uniqueness of 5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole lies in its combination of isoxazole and thiazole rings, along with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17F3N2O3S2

Molecular Weight

478.5 g/mol

IUPAC Name

2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H17F3N2O3S2/c23-22(24,25)13-4-3-5-14(8-13)26-17(28)9-27-20-19(32-21(27)29)18-12(11-31-20)10-30-16-7-2-1-6-15(16)18/h1-8,12,18H,9-11H2,(H,26,28)

InChI Key

FJKIPZWNDXQKBD-UHFFFAOYSA-N

Canonical SMILES

C1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=O)N3CC(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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